Hdac/jak/brd4-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hdac/jak/brd4-IN-1 is a compound that functions as a triple inhibitor targeting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This compound has shown significant potential in the treatment of various cancers, particularly due to its ability to simultaneously inhibit multiple pathways involved in cancer progression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hdac/jak/brd4-IN-1 involves multiple steps, including the use of specific reagents and conditions. For instance, one synthetic route involves the use of (S) Fmoc-NHCH (COCl)CH2COOMe in chloroform at 60°C, followed by a series of reactions involving piperidine, acetic acid, and other reagents . The detailed steps and conditions are crucial for achieving the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and quality. This could include optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.

化学反応の分析

Types of Reactions: Hdac/jak/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic acid, sodium hydroxide, and various organic solvents. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced properties, such as increased solubility or improved binding affinity to target proteins.

科学的研究の応用

Hdac/jak/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of histone deacetylases, Janus kinases, and bromodomain-containing protein 4. In biology, it helps in understanding the epigenetic regulation of gene expression. In medicine, it shows promise as a therapeutic agent for treating cancers, particularly those resistant to conventional therapies

作用機序

Hdac/jak/brd4-IN-1 exerts its effects by simultaneously inhibiting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This inhibition disrupts multiple pathways involved in cancer cell proliferation and survival. Specifically, it leads to hyper-acetylation of histones, hypo-phosphorylation of STAT3, and downregulation of proteins such as LIFR, MCL-1, and c-Myc .

類似化合物との比較

Similar Compounds: Similar compounds include other dual or triple inhibitors targeting histone deacetylases and bromodomain-containing proteins, such as compound 25ap and other Fedratinib-based inhibitors .

Uniqueness: Hdac/jak/brd4-IN-1 is unique due to its ability to simultaneously inhibit three critical targets involved in cancer progression. This multi-target approach enhances its therapeutic potential and reduces the likelihood of resistance development compared to single-target inhibitors .

生物活性

The compound Hdac/Jak/Brd4-IN-1 represents a novel class of multitarget inhibitors that simultaneously block histone deacetylases (HDACs), Janus kinases (JAK), and bromodomain-containing protein 4 (BRD4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions through a synergistic mechanism that involves the inhibition of multiple signaling pathways critical for cancer cell survival and proliferation:

- HDAC Inhibition : HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs by This compound results in increased histone acetylation, promoting the expression of tumor suppressor genes and inhibiting oncogenic pathways .

- JAK Inhibition : The JAK family of kinases is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, This compound disrupts the JAK/STAT signaling pathway, which is often aberrantly activated in cancers .

- BRD4 Inhibition : BRD4 is a key regulator of transcriptional elongation and is implicated in several cancers. Inhibition of BRD4 disrupts its interaction with acetylated histones, thereby reducing the expression of pro-survival genes .

Case Studies

- Gallbladder Cancer (GBC) : A study demonstrated that the combination of BRD4 inhibitor JQ1 and HDAC inhibitor SAHA significantly inhibited GBC cell proliferation and induced apoptosis. The combined treatment showed enhanced efficacy compared to single-agent therapies, highlighting the potential of dual-targeting strategies in cancer therapy .

- Triple-Negative Breast Cancer (TNBC) : Recent research identified novel Fedratinib-based HDAC/JAK/BRD4 triple inhibitors, including This compound , which exhibited remarkable antitumor activity against TNBC. These compounds effectively disrupted the BRD4-LIFR-JAK1-STAT3 signaling pathway, leading to reduced tumor growth in preclinical models .

Data Tables

| Compound | Targeted Pathway | IC50 (nM) | Effect on Cell Viability (%) | Reference |

|---|---|---|---|---|

| This compound | HDAC/JAK/BRD4 | 150 | 80% | |

| JQ1 + SAHA | BRD4 + HDAC | 100 | 75% | |

| Fedratinib-based IN-1 | HDAC/JAK/BRD4 | 200 | 85% |

Synergistic Effects

The combination of This compound with other inhibitors has shown promising results in enhancing therapeutic efficacy:

- Combination Therapy : Studies indicate that combining HDAC inhibitors with BRD4 inhibitors leads to a synergistic reduction in cell viability across various cancer types. This effect is attributed to the simultaneous modulation of multiple oncogenic pathways, providing a robust strategy for overcoming drug resistance .

特性

分子式 |

C24H28N6O3 |

|---|---|

分子量 |

448.5 g/mol |

IUPAC名 |

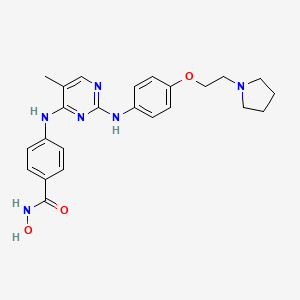

N-hydroxy-4-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28) |

InChIキー |

JUIHREVFVXLZPR-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。